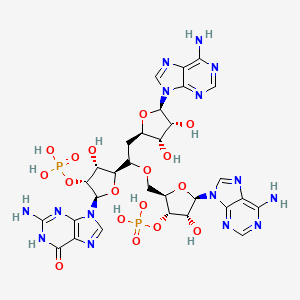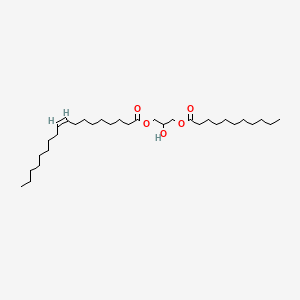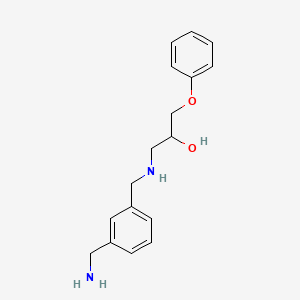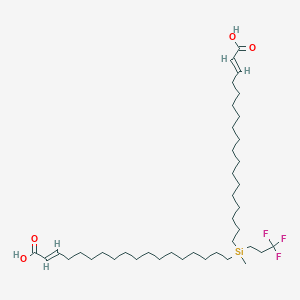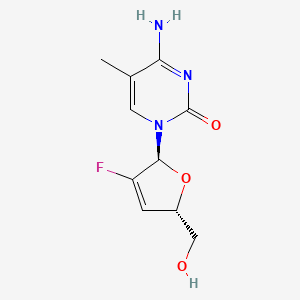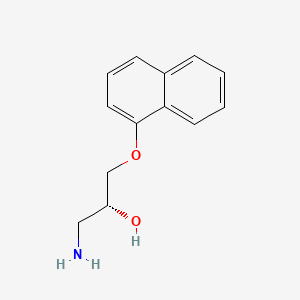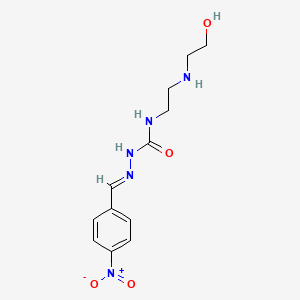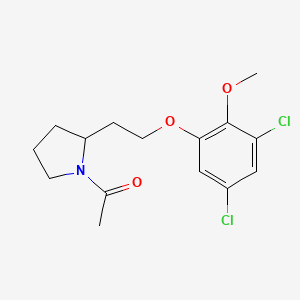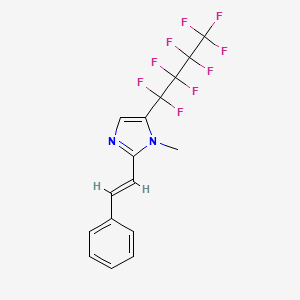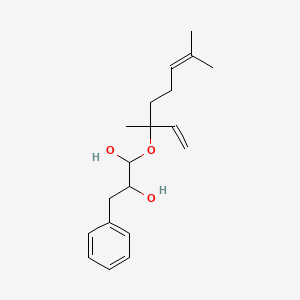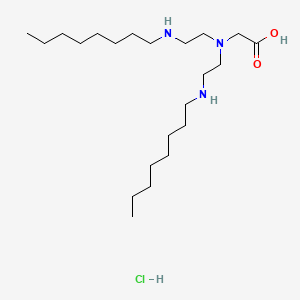
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features octylamino groups attached to the glycine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride typically involves the reaction of glycine with octylamine under controlled conditions. The process may include the use of protecting groups to ensure selective reactions at specific sites on the glycine molecule. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride involves its interaction with specific molecular targets. The octylamino groups allow the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)octanamide: Similar in structure but with hydroxyethyl groups instead of octylamino groups.
Bis(2-chloroethyl)amine hydrochloride: Features chloroethyl groups and is used in different applications.
Uniqueness
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is unique due to its octylamino groups, which provide distinct hydrophobic interactions. This makes it particularly useful in applications where such interactions are critical, such as in the study of membrane proteins or hydrophobic drug delivery systems.
Properties
CAS No. |
52658-82-9 |
|---|---|
Molecular Formula |
C22H48ClN3O2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
2-[bis[2-(octylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;/h23-24H,3-21H2,1-2H3,(H,26,27);1H |
InChI Key |
UJGGQEYOOLJLOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


